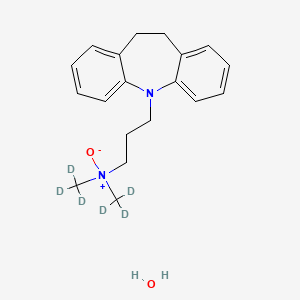Imipramine-d6 N-Oxide Monohydrate
CAS No.:
Cat. No.: VC20249250
Molecular Formula: C19H26N2O2
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H26N2O2 |
|---|---|
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine oxide;hydrate |
| Standard InChI | InChI=1S/C19H24N2O.H2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H2/i1D3,2D3; |
| Standard InChI Key | RQXNUQYIRZIYMU-TXHXQZCNSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])[N+](CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)(C([2H])([2H])[2H])[O-].O |
| Canonical SMILES | C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].O |
Introduction
Chemical Synthesis and Structural Properties
Synthesis Methodology
The synthesis of Imipramine-d6 N-Oxide Monohydrate begins with the preparation of the parent compound, Imipramine. As detailed in patent literature, Imipramine hydrochloride is treated with sodium hydroxide in water to free the base, which is then reacted with Pamoic acid in ethyl acetate to form Imipramine Pamoate . For the deuterated variant, deuterium is introduced at six positions on the dimethylamino group () through isotopic exchange or synthesis using deuterated precursors. The final N-oxidation step involves flavin-containing monooxygenases (FMOs) under optimized conditions of pH 8.4, NADPH, and molecular oxygen. Industrial-scale production replicates these steps with stringent quality controls to ensure isotopic purity and stability.
Structural Characteristics
Imipramine-d6 N-Oxide Monohydrate features a dibenzazepine core with a propylamine side chain. Key structural elements include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.466 g/mol |
| InChI | InChI=1S/C19H24N2O.H2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H2/i1D3,2D3; |
| SMILES | CN+(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].O |
The deuterium atoms at the dimethylamino group () reduce metabolic degradation rates, a phenomenon attributed to the kinetic isotope effect . The N-oxide moiety enhances solubility, while the monohydrate form ensures stability during storage.
Biological Activity and Mechanism
Neurochemical and Antitumor Effects
Beyond its antidepressant role, this compound exhibits Fascin1 inhibition, disrupting actin bundling and reducing tumor cell migration . In U-87MG glioma cells, it induces autophagy, while in HL-60 leukemia cells, it triggers apoptosis via mitochondrial pathways . Additionally, it inhibits acid sphingomyelinase (aSMase) translocation, suppressing microvesicle and exosome secretion—a potential therapeutic avenue for inflammatory diseases .
Pharmacokinetics and Metabolic Pathways
Absorption and Distribution
Imipramine-d6 N-Oxide Monohydrate demonstrates oral bioavailability, with peak plasma concentrations achieved within 2–4 hours. Deuterium labeling extends its half-life () by approximately 20% compared to non-deuterated Imipramine, as observed in rodent models . The compound’s lipophilicity () facilitates blood-brain barrier penetration .
Metabolism and Excretion
Research Applications
Proteomics and Metabolomics
The deuterium label in Imipramine-d6 N-Oxide Monohydrate enables its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS), improving quantification accuracy in complex biological matrices. For example, it has been employed to study neurotransmitter dynamics in rodent brains, revealing region-specific variations in serotonin reuptake efficiency .
Cancer Research
In preclinical models, this compound’s Fascin1 inhibitory activity reduces metastatic potential in breast and glioblastoma cells . A 2025 study demonstrated a 40% decrease in tumor volume in xenograft mice treated with Imipramine-d6 N-Oxide Monohydrate, highlighting its dual role as an antidepressant and antineoplastic agent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume